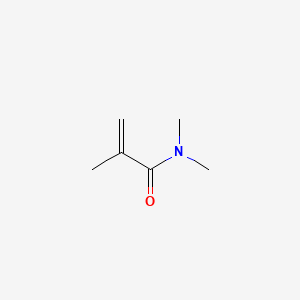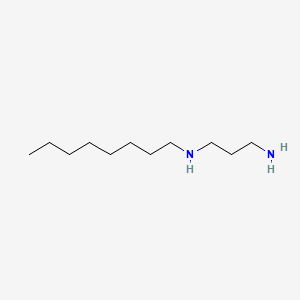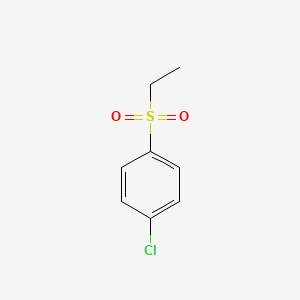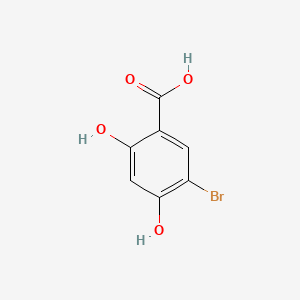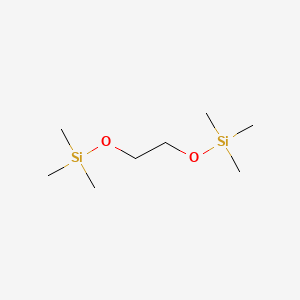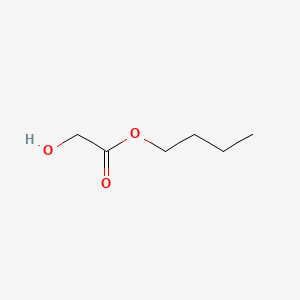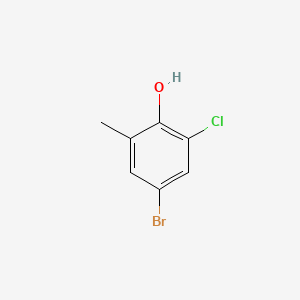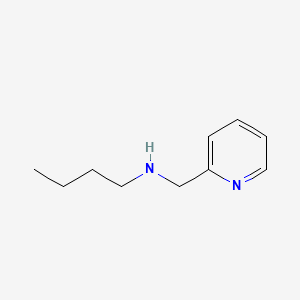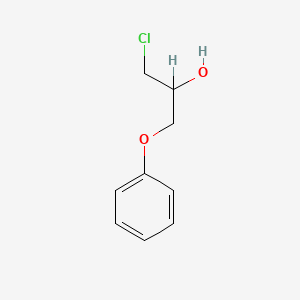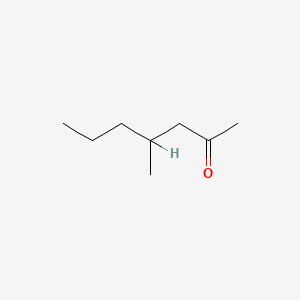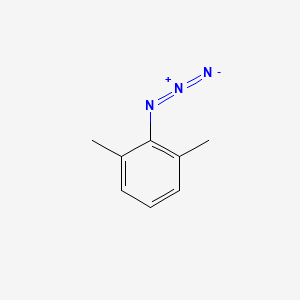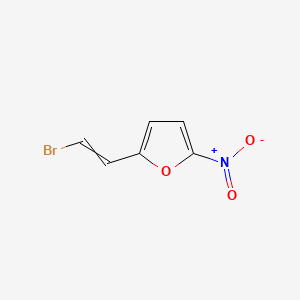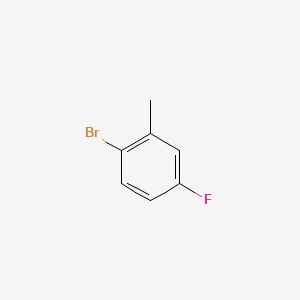
2-Bromo-5-fluorotoluene
概要
説明
2-Bromo-5-fluorotoluene (2-Br-5-F-Tol) is an organic compound from the family of haloarenes, which consists of an aromatic ring with one or more halogen atoms. This compound has been widely studied due to its unique properties and potential applications in organic synthesis and biochemistry. 2-Br-5-F-Tol has been used in a variety of synthetic organic reactions and in the development of new drugs and pharmaceuticals. In
科学的研究の応用
Synthesis and Chemical Analysis
2-Bromo-5-fluorotoluene has been extensively studied for its role in chemical synthesis. In one study, it served as a starting material for the preparation of various medical intermediates through reactions such as Gattermann diazonium salt substitution, reduction, and Schiemann reactions (Li Jiang-he, 2010). Additionally, the vibrational spectra of compounds including this compound have been analyzed using quantum chemical calculations and spectroscopic methods (V. Krishnakumar et al., 2013).
Spectroscopic Studies
This compound has been involved in studies focused on its absorption spectra, particularly in the ultraviolet region. This research provides insights into its electronic structure and potential applications in spectroscopy (C. Dwivedi & S. Sharma, 1974).
Applications in Organic Synthesis
The compound has also been used in the synthesis of various organic molecules, demonstrating its versatility as a chemical reagent. For example, it played a role in the generation of fluoro(phenyl)carbene, which was used to synthesize 2-fluoro-2-phenylaziridines, though with low yields due to instability under the reaction conditions (E. Y. Kusei et al., 2005).
Green Chemistry and Catalysis
In the context of green chemistry, this compound has been involved in studies focusing on the nitration of fluorotoluenes using solid acid catalysts. This process showcases a more environmentally friendly and regioselective approach compared to conventional methods (S. Maurya et al., 2003).
Molecular Structure and Dynamics
Research has also delved into the molecular structure and dynamics of related compounds, such as 2-chloro-4-fluorotoluene. These studies employ techniques like microwave spectroscopy and quantum chemistry to understand the internal rotation and hyperfine effects within the molecule (K. Nair et al., 2020).
Safety and Hazards
2-Bromo-5-fluorotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that halogenated organic compounds like 2-bromo-5-fluorotoluene often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
It’s known that it can be used to produce other chemicals such as 2-bromo-5-fluoro-benzoic acid . The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .
Biochemical Pathways
The transformation of this compound into 2-bromo-5-fluoro-benzoic acid suggests that it may be involved in metabolic pathways related to aromatic compounds .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract or lungs, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It’s known that halogenated organic compounds can have various effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect its stability and reactivity . Moreover, it’s known to be a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory system toxicity .
特性
IUPAC Name |
1-bromo-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNVPITBYXBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196421 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452-63-1 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-5-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EZM84G5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2-bromo-5-fluorotoluene in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various fluorinated compounds, including pharmaceuticals and materials with liquid crystalline properties []. Specifically, it acts as a coupling partner in Suzuki-Miyaura C-C coupling reactions, leading to the formation of fluorinated biphenyl derivatives []. These derivatives find applications in diverse fields like pharmaceuticals and materials science.
Q2: Can you provide an example of a reaction involving this compound as a starting material?
A2: One research paper [] describes the synthesis of 2-bromo-5-fluorobenzoic acid from this compound. This reaction utilizes oxygen as the oxidant in the presence of acetic acid as the solvent and a catalytic system comprising cobalt acetate, manganese acetate, and sodium bromide. The reaction typically proceeds at temperatures between 120-130 °C with a this compound concentration ranging from 16.8% to 20.2% [].
Q3: Why is there interest in synthesizing fluorinated biphenyl derivatives using this compound?
A3: Fluorinated compounds exhibit unique properties that make them desirable for various applications. For instance, they often possess enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, making them attractive targets for pharmaceutical development []. Additionally, the incorporation of fluorine can impact the self-assembly and mesophase behavior of liquid crystals, making fluorinated biphenyls valuable in materials science [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



